1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
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Overview
Description
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrazole ring, and a thiophene ring
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the chlorophenyl group. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The pyrazole and thiophene rings can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)furan-2-yl]ethyl}urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)benzene-2-yl]ethyl}urea: Similar structure but with a benzene ring instead of a thiophene ring
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTQABGIAYAVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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